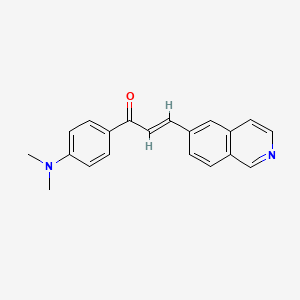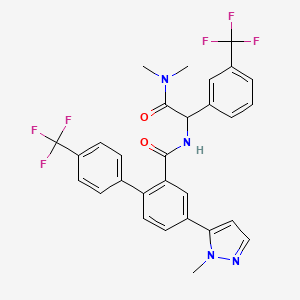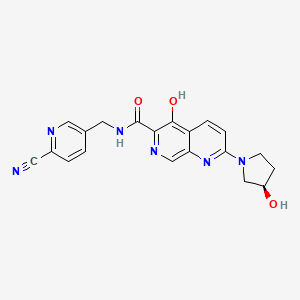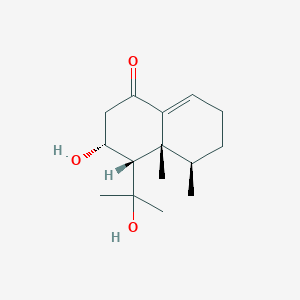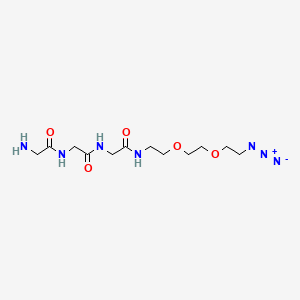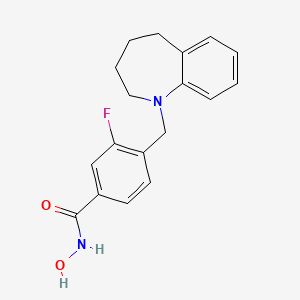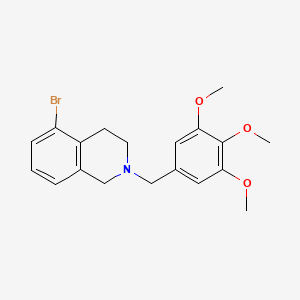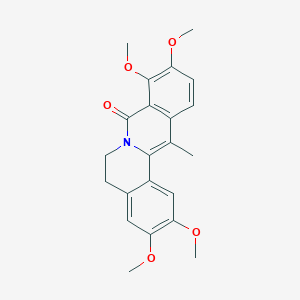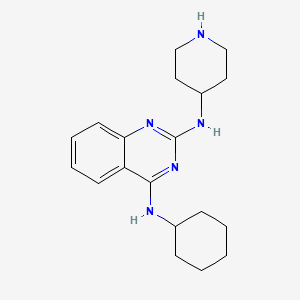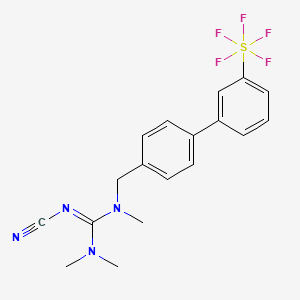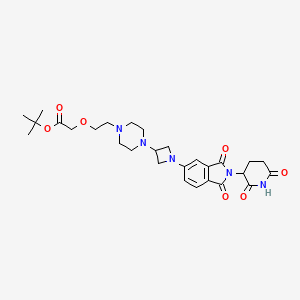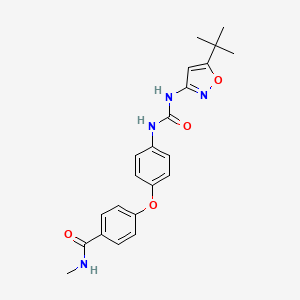
4-(4-(3-(5-tert-butylisoxazol-3-yl)ureido)phenoxy)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoinositide 3-kinase (PI3K) is a family of enzymes involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . These enzymes phosphorylate the 3’ position of the inositol ring in phosphatidylinositol (PtdIns) and its derivatives . PI3K is divided into three classes based on their structure and function: Class I, Class II, and Class III . Class I PI3Ks are further subdivided into Class IA and Class IB, which are involved in signaling pathways activated by cell surface receptors .
准备方法
The preparation of PI3K inhibitors involves complex synthetic routes and reaction conditions. One common method involves the synthesis of ATP-competitive inhibitors, which target the ATP-binding site of the enzyme . For example, the synthesis of alpelisib, an FDA-approved PI3K inhibitor, involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization to introduce various substituents . Industrial production methods for PI3K inhibitors typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
PI3K undergoes various chemical reactions, including phosphorylation, which is its primary function . The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) into phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) in vivo . This reaction is crucial for the activation of downstream signaling pathways involved in cell growth and survival . Common reagents used in these reactions include ATP and specific lipid substrates . The major products formed from these reactions are phosphorylated lipids, which act as second messengers in various signaling pathways .
科学研究应用
PI3K has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, PI3K is a critical target due to its role in cell growth and survival . Inhibitors of PI3K are being developed and tested in clinical trials for their efficacy in treating various cancers, including breast cancer, colorectal cancer, and hematologic malignancies . In biology, PI3K is studied for its role in immune cell function and inflammation . In medicine, PI3K inhibitors are used to treat diseases characterized by abnormal cell growth and survival, such as cancer and autoimmune disorders . In industry, PI3K inhibitors are used in drug development and as research tools to study cellular signaling pathways .
作用机制
PI3K exerts its effects by phosphorylating the 3’ position of the inositol ring in phosphatidylinositol and its derivatives . This phosphorylation event generates second messengers that activate downstream signaling pathways, such as the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway regulates various cellular processes, including cell growth, motility, survival, metabolism, and angiogenesis . PI3K inhibitors work by blocking the enzyme’s activity, thereby preventing the activation of these downstream pathways and inhibiting cell growth and survival .
相似化合物的比较
PI3K is unique compared to other similar compounds due to its specific role in phosphorylating the 3’ position of the inositol ring . Similar compounds include other lipid kinases, such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K), which phosphorylate different positions on the inositol ring . Another similar compound is the mammalian target of rapamycin (mTOR), which is also involved in cellular signaling pathways but has different substrate specificity and regulatory mechanisms . PI3K’s unique ability to generate specific second messengers and its involvement in critical signaling pathways make it a valuable target for therapeutic intervention .
属性
分子式 |
C22H24N4O4 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
4-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenoxy]-N-methylbenzamide |
InChI |
InChI=1S/C22H24N4O4/c1-22(2,3)18-13-19(26-30-18)25-21(28)24-15-7-11-17(12-8-15)29-16-9-5-14(6-10-16)20(27)23-4/h5-13H,1-4H3,(H,23,27)(H2,24,25,26,28) |
InChI 键 |
NXKWBJJZBYCQLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


